Ammoniumthiosulfat

Übersicht

Beschreibung

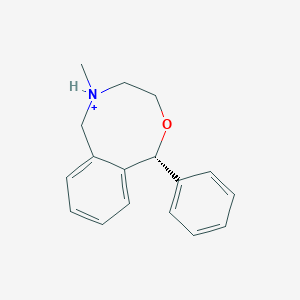

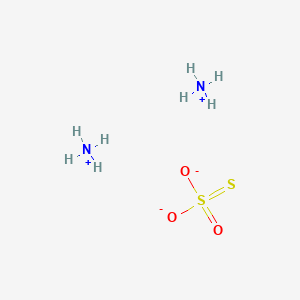

Ammonium thiosulphate is an inorganic compound with the chemical formula ((NH_4)_2S_2O_3). It appears as a white crystalline solid with a faint ammonia-like odor. This compound is highly soluble in water, slightly soluble in acetone, and insoluble in ethanol and diethyl ether . It is widely used in various industries, including photography, agriculture, and mining.

Wissenschaftliche Forschungsanwendungen

Ammonium thiosulphate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and processes.

Biology: Employed in the study of microbial metabolism and biogenesis of thiosulphate in microorganisms.

Medicine: Investigated for its potential use in reducing the formation of dioxins and furans during combustion.

Industry: Widely used in photographic fixing, gold and silver leaching, and as a fertilizer in agriculture

Wirkmechanismus

Target of Action

Ammonium thiosulphate, also known as diammonium thiosulfate, primarily targets two areas: the photographic industry and agriculture . In photography, it acts as a rapid fixer, interacting with silver bromide . In agriculture, it is added to liquid nitrogen solutions to provide sulfur to crop plants .

Mode of Action

In the photographic industry, ammonium thiosulphate interacts with silver bromide in a chemical reaction . The reactions are as follows:

AgBr+2[NH4]2S2O3→[NH4]3[Ag(S2O3)2]+[NH4]BrAgBr + 2 [NH4]2S2O3 → [NH4]3[Ag (S2O3)2] + [NH4]Br AgBr+2[NH4]2S2O3→[NH4]3[Ag(S2O3)2]+[NH4]Br

AgBr+3[NH4]2S2O3→[NH4]5[Ag(S2O3)3]+[NH4]BrAgBr + 3 [NH4]2S2O3 → [NH4]5[Ag (S2O3)3] + [NH4]Br AgBr+3[NH4]2S2O3→[NH4]5[Ag(S2O3)3]+[NH4]Br

In agriculture, ammonium thiosulphate can reduce ammonia volatilization by delaying urea hydrolysis. It also slows nitrification, the conversion of ammonium to nitrate, which can reduce loss of nitrate to the air and water .

Biochemical Pathways

Ammonium thiosulphate affects several biochemical pathways. It is involved in the dissimilatory nitrate reduction pathways, including nitrate reduction to nitrite and nitrate reduction to ammonium . It also plays a role in the production of thiosulfate in biological processes .

Pharmacokinetics

Ammonium thiosulphate is a white crystalline solid that is readily soluble in water, slightly soluble in acetone, and insoluble in ethanol and diethyl ether . This solubility profile impacts its bioavailability.

Result of Action

The result of ammonium thiosulphate’s action depends on its application. In photography, it helps in the fixation process, acting more quickly than sodium thiosulfate fixers . In agriculture, it provides sulfur to crop plants and can reduce ammonia volatilization and slow nitrification .

Action Environment

The action of ammonium thiosulphate can be influenced by environmental factors. For instance, the conversion of thiosulfate to sulfate may take 1-4+ weeks at temperatures typically encountered at planting and sidedressing time . Additionally, it is sensitive to heat and can react with strong oxidizers .

Biochemische Analyse

Biochemical Properties

Ammonium thiosulphate plays a significant role in biochemical reactions, particularly in sulfur metabolism. It interacts with various enzymes and proteins, facilitating the conversion of thiosulfate to other sulfur-containing compounds. For instance, in plants, ammonium thiosulphate is absorbed by roots and converted into cysteine, a process that consumes less NADPH and ATP compared to sulfate assimilation . This interaction involves enzymes such as thiosulfate reductase, which catalyzes the reduction of thiosulfate to sulfide.

Cellular Effects

Ammonium thiosulphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In plants, it has been observed to increase the levels of sulfide and cysteine persulfide, indicating a more reduced state compared to sulfate . This compound also affects gene expression, as evidenced by the upregulation of genes encoding cysteine-rich proteins in Arabidopsis roots . These changes suggest that ammonium thiosulphate can modulate cellular redox states and influence metabolic pathways.

Molecular Mechanism

The molecular mechanism of ammonium thiosulphate involves its interaction with biomolecules, leading to enzyme activation or inhibition and changes in gene expression. Thiosulfate reductase, for example, reduces thiosulfate to sulfide, which can then be incorporated into cysteine and other sulfur-containing compounds . This reduction process is crucial for maintaining cellular redox balance and supporting various metabolic functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium thiosulphate can change over time. The compound is relatively stable, but it can degrade into ammonium sulfite and sulfur at high temperatures . Long-term exposure to ammonium thiosulphate in in vitro studies has shown sustained effects on cellular function, including continued modulation of gene expression and metabolic pathways . These temporal effects highlight the importance of considering the stability and degradation of ammonium thiosulphate in experimental designs.

Dosage Effects in Animal Models

The effects of ammonium thiosulphate vary with different dosages in animal models. At low doses, it can support normal metabolic functions by providing a source of sulfur. At high doses, ammonium thiosulphate may exhibit toxic effects, including disruption of cellular redox balance and inhibition of critical enzymes . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses.

Metabolic Pathways

Ammonium thiosulphate is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as thiosulfate reductase and cysteine synthase, facilitating the conversion of thiosulfate to sulfide and cysteine . These interactions influence metabolic flux and the levels of sulfur-containing metabolites, playing a crucial role in maintaining cellular redox balance and supporting various biochemical functions.

Transport and Distribution

Within cells and tissues, ammonium thiosulphate is transported and distributed through specific transporters and binding proteins. In plants, it is absorbed by roots and transported to various tissues, where it is metabolized into sulfur-containing compounds . The localization and accumulation of ammonium thiosulphate are influenced by its interactions with cellular transporters and binding proteins, which facilitate its movement across cellular membranes.

Subcellular Localization

Ammonium thiosulphate exhibits specific subcellular localization, which can affect its activity and function. In plants, it is primarily localized in root cells, where it is metabolized into cysteine and other sulfur-containing compounds . The targeting of ammonium thiosulphate to specific cellular compartments is likely mediated by post-translational modifications and targeting signals, ensuring its proper localization and function within the cell.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ammonium thiosulphate is typically synthesized by treating ammonium sulfite with sulfur at temperatures between 85 and 110°C . The reaction can be represented as: [ (NH_4)_2SO_3 + S \rightarrow (NH_4)_2S_2O_3 ]

Industrial Production Methods: In industrial settings, ammonium thiosulphate can also be produced by reacting ammonia with thiosulfuric acid. Another method involves reacting a primary amine with sulfur dioxide and hydrogen sulfide in the presence of an amine solvent to precipitate the amine thiosulphate, which is then converted to ammonium thiosulphate by reacting with ammonia .

Analyse Chemischer Reaktionen

Types of Reactions: Ammonium thiosulphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfate ions.

Reduction: It can reduce silver bromide in photographic fixing processes.

Substitution: It forms complexes with metals such as silver and gold.

Common Reagents and Conditions:

Oxidation: In the presence of strong oxidizing agents.

Reduction: In the presence of silver bromide.

Substitution: In the presence of metals like silver and gold, often with copper as a catalyst.

Major Products Formed:

Oxidation: Sulfate ions.

Reduction: Silver complexes such as ((NH_4)_3[Ag(S_2O_3)_2]) and ((NH_4)_5[Ag(S_2O_3)_3]).

Substitution: Complexes like ((NH_4)_3[Ag(S_2O_3)_2]) and ((NH_4)_5[Ag(S_2O_3)_3]).

Vergleich Mit ähnlichen Verbindungen

- Sodium thiosulphate ((Na_2S_2O_3))

- Ammonium sulfate ((NH_4)_2SO_4)

- Thiosulfuric acid ((H_2S_2O_3)) .

Ammonium thiosulphate stands out due to its versatility and effectiveness in various applications, making it a valuable compound in multiple fields.

Eigenschaften

IUPAC Name |

diazanium;dioxido-oxo-sulfanylidene-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O3S2/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXNTHIYBIDHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-]S(=O)(=S)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029703 | |

| Record name | Ammonium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Pellets or Large Crystals | |

| Record name | Thiosulfuric acid (H2S2O3), ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7783-18-8 | |

| Record name | Ammonium thiosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosulfuric acid (H2S2O3), ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium thiosulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium thiosulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM THIOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKH1729645 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ammonium thiosulphate act as a blossom thinner?

A1: Ammonium thiosulphate effectively thins blossoms in various fruit trees like apples, pears, plums, and apricots [, , , , ]. While the exact mechanism is not fully understood, it's believed to disrupt pollen tube growth [], thereby preventing fertilization and reducing fruit set [].

Q2: Can ammonium thiosulphate be used alongside other agricultural chemicals?

A3: While ammonium thiosulphate can be tank-mixed with some herbicides and fungicides, caution is advised as certain combinations can lead to phytotoxicity in crops like winter wheat []. Research suggests that the risk of crop injury increases with three-way tank-mixes (herbicide-fungicide-ammonium thiosulphate) [].

Q3: Does ammonium thiosulphate impact nutrient availability in soil?

A4: Ammonium thiosulphate can influence nutrient availability. In a study on salt-affected soils, it increased available phosphorus in some soil types, though not as significantly as sulphuric acid or gypsum []. Additionally, it can act as a source of nitrogen and sulphur for plant nutrition [, ].

Q4: How does ammonium thiosulphate affect soil urease and nitrification?

A5: Ammonium thiosulphate demonstrates a moderate, short-term inhibitory effect on soil urease activity, retarding urea hydrolysis and lowering nitrate production []. This effect was more pronounced in sandy soil compared to sandy loam soil [].

Q5: How is ammonium thiosulphate used in phytoremediation?

A6: Ammonium thiosulphate can enhance the phytoextraction of heavy metals like mercury from contaminated soils [, , , , , , ]. It increases the bioavailability of mercury in the soil, allowing plants to absorb it more readily [, ].

Q6: Are there any risks associated with using ammonium thiosulphate in phytoremediation?

A7: While effective, using ammonium thiosulphate in phytoremediation requires careful management. Under certain conditions, it can increase the leaching of mercury into groundwater, posing a potential environmental risk [].

Q7: What plants have been studied for phytoremediation of mercury-contaminated soil using ammonium thiosulphate?

A8: Several plant species have demonstrated potential for mercury phytoremediation when used with ammonium thiosulphate. These include Lindernia crustacea [, , , ], Cyperus kyllingia [, , , ], Indian mustard [], Brassica juncea [], and Lupinus albus [].

Q8: How does ammonium thiosulphate facilitate gold recovery?

A9: Ammonium thiosulphate is a less toxic alternative to cyanide for leaching gold from ores and electronic waste [, , ]. It forms a stable complex with gold ions, allowing for their extraction [].

Q9: What factors influence the efficiency of gold leaching using ammonium thiosulphate?

A10: Several factors influence the leaching efficiency, including ammonium thiosulphate concentration, copper sulphate concentration (which acts as a catalyst), pH, pulp density, temperature, and leaching time [, ].

Q10: What is the molecular formula and weight of ammonium thiosulphate?

A11: The molecular formula of ammonium thiosulphate is (NH4)2S2O3, and its molecular weight is 148.20 g/mol [].

Q11: What is known about the crystal structure of ammonium thiosulphate?

A12: Ammonium thiosulphate crystallizes in the monoclinic system [, ]. Its crystal structure has been determined using X-ray diffraction [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine;chloride](/img/structure/B1232594.png)

![7-[[(2S,4aS,6S)-2,6-dihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one](/img/structure/B1232595.png)

![3-ethyl-2-[7-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]-1,3-benzoxazol-3-ium](/img/structure/B1232611.png)